molecular formula C9H6N4O4 B11805318 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid

1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid

Cat. No.: B11805318
M. Wt: 234.17 g/mol
InChI Key: JDZMNIXOOCNSFG-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a triazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid typically involves the reaction of 2-nitrophenyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Cyclization: Various cyclization agents and conditions depending on the desired product.

Major Products Formed:

    Reduction: 1-(2-Aminophenyl)-1H-1,2,3-triazole-5-carboxylicacid.

    Substitution: Various substituted triazole derivatives.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid is unique due to the specific positioning of the nitrophenyl and carboxylic acid groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6N4O4

Molecular Weight

234.17 g/mol

IUPAC Name

3-(2-nitrophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H6N4O4/c14-9(15)8-5-10-11-12(8)6-3-1-2-4-7(6)13(16)17/h1-5H,(H,14,15)

InChI Key

JDZMNIXOOCNSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CN=N2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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